molecular formula C32H26N2O5 B15008772 2-(biphenyl-4-yl)-2-oxoethyl N-(phenoxycarbonyl)tryptophanate

2-(biphenyl-4-yl)-2-oxoethyl N-(phenoxycarbonyl)tryptophanate

Cat. No.: B15008772
M. Wt: 518.6 g/mol
InChI Key: SZRHPUDXTGFDBS-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE is a complex organic compound that features a biphenyl group, an indole moiety, and a phenoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide), along with catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.

    Biphenyl derivatives: Compounds containing the biphenyl group with various substitutions.

    Indole derivatives: Compounds featuring the indole moiety with different functional groups.

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE is unique due to its combination of biphenyl, indole, and phenoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C32H26N2O5

Molecular Weight

518.6 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-(1H-indol-3-yl)-2-(phenoxycarbonylamino)propanoate

InChI

InChI=1S/C32H26N2O5/c35-30(24-17-15-23(16-18-24)22-9-3-1-4-10-22)21-38-31(36)29(34-32(37)39-26-11-5-2-6-12-26)19-25-20-33-28-14-8-7-13-27(25)28/h1-18,20,29,33H,19,21H2,(H,34,37)

InChI Key

SZRHPUDXTGFDBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC5=CC=CC=C5

Origin of Product

United States

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